(R)-Hydroxy Iloperidone

Description

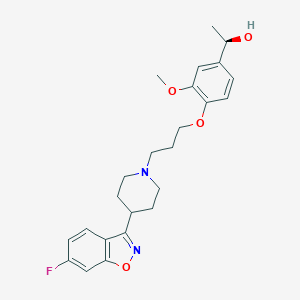

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKZGLWZGZQVHA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501373-87-1 | |

| Record name | P-88-8991, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501373871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-88-8991, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2896I16LBA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Characterization and Elucidation

CYP2D6 Polymorphisms and Their Impact on Hydroxy Iloperidone (B1671726) Exposure

The genetic polymorphism of the CYP2D6 enzyme significantly influences the pharmacokinetic profile of Iloperidone and its metabolites, including (R)-Hydroxy Iloperidone. psychopharmacologyinstitute.com Individuals can be classified into different metabolizer phenotypes based on their CYP2D6 genotype, with the most common being extensive metabolizers (EM) and poor metabolizers (PM). psychopharmacologyinstitute.comnih.gov

In individuals who are poor metabolizers of CYP2D6, the metabolism of Iloperidone through the CYP2D6-mediated hydroxylation pathway is reduced. This leads to a greater reliance on the other metabolic pathways, including the carbonyl reduction that forms this compound. psychopharmacologyinstitute.com Consequently, the plasma exposure to this compound is significantly higher in poor metabolizers compared to extensive metabolizers. psychopharmacologyinstitute.comdrugbank.com

The area under the concentration-time curve (AUC) for this compound accounts for a substantially larger portion of the total plasma exposure in poor metabolizers (34%) compared to extensive metabolizers (19.5%). psychopharmacologyinstitute.comdrugbank.com The elimination half-life of this compound is also prolonged in poor metabolizers (37 hours) compared to extensive metabolizers (26 hours). psychopharmacologyinstitute.commedscape.com

| Parameter | CYP2D6 Extensive Metabolizers (EM) | CYP2D6 Poor Metabolizers (PM) |

|---|---|---|

| This compound (P88) Plasma Exposure (AUC % of total) | 19.5% | 34.0% |

| This compound (P88) Elimination Half-life | 26 hours | 37 hours |

| Iloperidone Elimination Half-life | 18 hours | 33 hours |

| P95 (Hydroxylated Metabolite) Plasma Exposure (AUC % of total) | 47.9% | 25% |

| P95 (Hydroxylated Metabolite) Elimination Half-life | 23 hours | 31 hours |

Implications for Metabolite Variability in Biological Systems

Given its pharmacological activity, the increased exposure to this compound in poor metabolizers of CYP2D6 likely contributes to the therapeutic effects of Iloperidone in these individuals. drugbank.com However, it is important to note that this compound does not cross the blood-brain barrier and is only found in the peripheral circulation. medscape.com This suggests that its contribution to the antipsychotic effect, which is centrally mediated, may be limited, while it might play a more significant role in the peripheral effects of the drug. medscape.com

The extensive protein binding of Iloperidone and its metabolites, at approximately 95% in serum at therapeutic concentrations, is another important factor in their biological disposition. psychopharmacologyinstitute.comtexas.gov The apparent volume of distribution for Iloperidone is large, ranging from 1340 to 2800 L. psychopharmacologyinstitute.com These pharmacokinetic properties, combined with the genetic variability in metabolism, underscore the complex interplay of factors that determine the ultimate biological effects of Iloperidone and its active metabolites.

Pharmacological Profile and Molecular Mechanisms

In Vitro Receptor Binding Affinity and Selectivity

Dopaminergic Receptor Subtypes (D1, D2, D3, D4) Binding Profile

(R)-Hydroxy Iloperidone (B1671726) demonstrates a notable affinity for several dopamine (B1211576) receptor subtypes. It binds with high affinity to the D2A and D4 receptors and possesses a moderate affinity for the D1 receptor. The binding affinity of (R)-Hydroxy Iloperidone for dopaminergic receptors is detailed in the table below.

| Receptor Subtype | Ki (nM) |

| D1 | 9.5 |

| D2A | 1.6 |

| D3 | Not explicitly quantified in reviewed sources |

| D4 | 3.5 |

This data is compiled from in vitro studies.

Serotonergic Receptor Subtypes (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT6, 5-HT7) Binding Profile

The metabolite shows a particularly high affinity for the 5-HT2A receptor, a characteristic shared with many atypical antipsychotics psychopharmacologyinstitute.comnih.gov. Its interaction with other serotonin (B10506) receptor subtypes, such as 5-HT1B and 5-HT2C, is also significant caymanchem.combiomol.com. The table below summarizes the binding affinities of this compound for various serotonergic receptors.

| Receptor Subtype | Ki (nM) | pKi |

| 5-HT1A | Low affinity | Not specified |

| 5-HT1B | 5.1 | Not specified |

| 5-HT2A | 0.03 | 9.56 |

| 5-HT2C | 6.9 | Not specified |

| 5-HT6 | Not explicitly quantified in reviewed sources | Not specified |

| 5-HT7 | Not explicitly quantified in reviewed sources | Not specified |

This data is compiled from in vitro studies. caymanchem.combiomol.comnih.gov

Adrenergic Receptor Subtypes (α1, α2) Binding Profile

This compound displays a strong affinity for α-adrenergic receptors, particularly the α1 and α2C subtypes nih.govnih.gov. This interaction is a notable aspect of its pharmacological profile. The binding affinities for adrenergic receptors are presented below.

| Receptor Subtype | Ki (nM) | pKi |

| α1 | Not explicitly quantified in reviewed sources | 8.08 |

| α2B | 6 | Not specified |

| α2C | 1.3 | 7.79 |

This data is compiled from in vitro studies. caymanchem.combiomol.comnih.gov

Other Neurotransmitter Receptor Interactions (e.g., Histamine (B1213489), Muscarinic)

The interaction of this compound with other neurotransmitter systems, such as histaminergic and muscarinic receptors, is comparatively low. The parent compound, Iloperidone, has a low affinity for histamine H1 receptors and no appreciable affinity for cholinergic muscarinic receptors psychopharmacologyinstitute.com. The metabolite P88 also demonstrates a lower affinity for histamine H1 receptors nih.gov.

Contribution to Overall Pharmacological Effects (Parent Drug vs. Metabolite)

This compound is not merely an inactive byproduct; it is an active metabolite that significantly contributes to the clinical profile of Iloperidone nih.gov. Its receptor binding affinity is generally comparable to or slightly less than that of the parent compound psychopharmacologyinstitute.comresearchgate.net.

Evaluation of Peripheral Receptor-Mediated Effects

The metabolite shows a notable affinity for several adrenergic and serotonin receptors. In vitro radioligand binding studies have quantified the affinity of this compound for these peripheral targets. It binds with high affinity to the serotonin 5-HT2A receptor, with reported Ki values of approximately 3.91 nM to 7.08 nM. caymanchem.compsychopharmacologyinstitute.com

Significant interaction is also observed with adrenergic receptors, which are key mediators of the autonomic nervous system. This compound demonstrates high affinity for several α1-adrenergic receptor subtypes, including α1A, α1B, and α1D, with Ki values of 4.7 nM, 2.7 nM, and 8.8 nM, respectively. psychopharmacologyinstitute.com It also binds to α2-adrenergic receptors, specifically the α2B and α2C subtypes, with Ki values of 83.18 nM and 4.7 nM to 47.86 nM, respectively. caymanchem.compsychopharmacologyinstitute.combiomol.com In contrast, its affinity for histamine H1 receptors is reported to be low. nih.govresearchgate.net Given that P95 does not easily enter the brain, its potent activity at peripheral α1-adrenergic receptors may have clinical implications for side effects such as orthostatic hypotension. researchgate.net

The following table summarizes the receptor binding affinities of this compound for key peripheral receptors.

| Receptor Subtype | Ki (nM) |

| Serotonin 5-HT2A | 3.91 - 7.08 caymanchem.compsychopharmacologyinstitute.com |

| α1A-Adrenergic | 4.7 psychopharmacologyinstitute.com |

| α1B-Adrenergic | 2.7 psychopharmacologyinstitute.com |

| α1D-Adrenergic | 8.8 psychopharmacologyinstitute.com |

| α2B-Adrenergic | 83.18 caymanchem.combiomol.com |

| α2C-Adrenergic | 4.7 - 47.86 caymanchem.compsychopharmacologyinstitute.combiomol.com |

Enzyme Kinetics and Inhibitory Potential on Other Enzymes

While this compound is known to be a major metabolite of iloperidone formed through processes involving cytochrome P450 enzymes, particularly CYP2D6, the scientific literature based on the conducted searches does not provide extensive information regarding the inhibitory potential of this compound itself on CYP or other enzymes. nih.govd-nb.infopsychopharmacologyinstitute.commdpi.com

Characterization of Enzyme Inhibition (e.g., CYP Inhibition)

Determination of Kinetic Parameters (Ki, Km, Vmax)

Consistent with the lack of characterization of its enzyme inhibition profile, specific kinetic parameters such as the inhibition constant (Ki) or Michaelis-Menten constants (Km, Vmax) for the interaction of this compound with key metabolic enzymes have not been reported in the reviewed scientific literature.

Preclinical Research and Investigational Models

In Vitro Pharmacological and Biochemical Studies

Cellular Assays for Receptor Function and Signal Transduction

(R)-Hydroxy Iloperidone (B1671726) (P88) demonstrates a receptor binding profile that is largely comparable to its parent compound, Iloperidone, indicating its significant contribution to the therapeutic effects observed. nih.govnih.gov In vitro radioligand binding assays have been utilized to determine its affinity for various neurotransmitter receptors.

The metabolite shows high affinity for several monoamine receptors that are key targets in the treatment of psychosis. nih.gov Notably, it binds with high affinity to serotonin (B10506) 5-HT₂ₐ receptors. nih.govnih.gov Its affinity extends to dopamine (B1211576) D₂ and D₂ₐ receptors, which are critical targets for antipsychotic action. nih.govnih.gov Furthermore, (R)-Hydroxy Iloperidone exhibits high affinity for adrenergic alpha₁ and alpha₂c receptors. nih.govnih.gov The affinity for these primary receptors suggests that this compound functions as a potent antagonist, similar to Iloperidone, modulating dopaminergic and serotonergic neurotransmission. psychopharmacologyinstitute.com

The binding affinities for a range of receptors have been quantified, confirming its broad pharmacological activity. While the affinity of P88 is generally equal to or slightly less than that of Iloperidone, it remains potent at key therapeutic targets. psychopharmacologyinstitute.com

Table 1: In Vitro Receptor Binding Affinities of this compound (P88)

| Receptor Subtype | Binding Affinity (pKi) nih.gov | Binding Affinity (Ki, nM) caymanchem.com |

|---|---|---|

| Serotonin 5-HT₂ₐ | 9.56 | 0.03 |

| Serotonin 5-HT₁ₒ | - | 5.1 |

| Serotonin 5-HT₂꜀ | - | 6.9 |

| Dopamine D₂ₐ | 7.80 | 1.6 |

| Dopamine D₁ | - | 9.5 |

| Dopamine D₄ | - | 3.5 |

| Adrenergic alpha₁ | 8.08 | - |

| Adrenergic alpha₂ₒ | 7.79 | 1.3 |

Note: pKi is the negative logarithm of the molar concentration of a ligand that will occupy 50% of the available receptors. A higher pKi value indicates a higher binding affinity. Ki represents the inhibition constant.

Enzyme Activity Modulation Studies

The metabolism of Iloperidone and its metabolites involves the cytochrome P450 (CYP) enzyme system. mdpi.com Iloperidone itself is primarily metabolized by CYP2D6 and CYP3A4. nih.gov Studies conducted in vitro using rat liver microsomes have shown that the parent compound, Iloperidone, can inhibit the activity of CYP2D6. mdpi.comnih.gov

This compound is formed by cytosolic reduction, a process that can also involve CYP1A2, CYP2E1, and CYP3A4. nih.gov This metabolite and its parent drug exist in a dynamic equilibrium, with this compound being converted back to Iloperidone. fda.gov Research using human liver S9 fractions demonstrated that the (S)-enantiomer of Hydroxy Iloperidone converted to Iloperidone more rapidly than the (R)-enantiomer, this compound. google.com This suggests that the stereochemistry of the metabolite influences its interaction with metabolizing enzymes. While the parent drug's inhibitory effects on CYP enzymes have been characterized, specific studies detailing the direct modulatory effects of isolated this compound on the activity of various CYP isozymes are not extensively detailed in the available literature. However, chronic administration of the parent drug, Iloperidone, in rats has been shown to decrease the expression and activity of several liver CYP enzymes, including CYP1A2, CP2B1/2, CYP2C11, and CYP3A1/2, while increasing CYP2E1. mdpi.com

Non-Clinical In Vivo Assessment of Metabolite Distribution and Fate

Pharmacokinetic Profiles in Animal Models (e.g., Rodents, Canines)

Pharmacokinetic studies, while often focused on the parent drug Iloperidone, provide insights into the in vivo behavior of this compound (P88). As a major metabolite, P88 constitutes a significant portion of the total drug exposure in plasma. psychopharmacologyinstitute.com The relative exposure to P88 is influenced by the metabolic phenotype, specifically the activity of the CYP2D6 enzyme. psychopharmacologyinstitute.com

In human studies, which can inform preclinical model interpretation, the mean elimination half-life of P88 is approximately 26 hours in extensive CYP2D6 metabolizers and extends to 37 hours in poor metabolizers. psychopharmacologyinstitute.com This is longer than the half-life of the parent compound in both groups. psychopharmacologyinstitute.com This extended half-life indicates that the metabolite persists in the systemic circulation, contributing to the sustained pharmacological effect of Iloperidone administration.

Specific pharmacokinetic parameters such as Cmax (maximum concentration) and AUC (area under the curve) for this compound following its direct administration in animal models like rodents or canines are not widely published. The existing data primarily describes its kinetics as a metabolite of Iloperidone. It is known that after oral administration of Iloperidone, peak plasma concentrations of its metabolites are reached, with the time to peak (Tmax) being delayed by food intake. psychopharmacologyinstitute.com

Tissue Distribution and Accumulation Studies

A critical aspect of this compound's preclinical profile is its ability to cross the blood-brain barrier. researchgate.net This is a prerequisite for its contribution to the central nervous system effects of Iloperidone. The distribution into brain tissue allows it to engage with the same receptor targets as the parent compound. researchgate.net

Metabolite Activity Assessment in Animal Models (e.g., Behavioral Assays)

Given that this compound possesses a receptor binding profile similar to the parent drug and crosses the blood-brain barrier, it is expected to exhibit antipsychotic-like activity in animal models. researchgate.netnih.gov The parent drug, Iloperidone, has been evaluated in a range of behavioral assays predictive of antipsychotic efficacy, including the antagonism of apomorphine-induced climbing in mice and inhibition of conditioned avoidance responding in rats.

Analytical Methodologies for Quantitative Determination

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of components within a mixture. For a chiral compound such as (R)-Hydroxy Iloperidone (B1671726), achieving separation from its corresponding enantiomer and other related substances is a primary analytical challenge.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of pharmaceutical compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the separation of Iloperidone and its metabolites. Several RP-HPLC methods have been developed for the estimation of Iloperidone in bulk drug and pharmaceutical dosage forms, which can be adapted for its hydroxylated metabolite. researchgate.netrasayanjournal.co.in

These methods typically utilize a C18 or a phenyl stationary phase to achieve separation. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netijpsr.com Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance. rasayanjournal.co.in A simple and fast isocratic RP-HPLC method was developed for the estimation of iloperidone from rat plasma using a photo diode array (PDA) detector. ijpsr.com The chromatographic separation was achieved on a BDS Hypersil Phenyl column with a mobile phase consisting of a phosphate buffer and acetonitrile. ijpsr.com

Table 1: Examples of HPLC Methods for the Analysis of Iloperidone

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |

|---|---|---|---|---|

| LiChrospher C18 (250 mm x 4.6 mm, 5µ) | Acetonitrile, Methanol, Acetate Buffer (50:30:20 v/v/v) | 0.9 | 215 | researchgate.netrasayanjournal.co.in |

| BDS Hypersil Phenyl (250 mm × 4.6 mm; 5 μm) | 0.01 M Sodium Dihydrogen Phosphate Buffer (pH 6.0) and Acetonitrile (60:40, v/v) | 1.5 | 276 | ijpsr.com |

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. scirp.org This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. scirp.org

For the analysis of Iloperidone and its related compounds, UPLC methods have demonstrated considerable advantages. A developed UPLC method was able to achieve a satisfactory separation of Iloperidone and its impurities within 10 minutes, a significant reduction from the 45-minute run time of a comparable HPLC method. scirp.org The UPLC method also showed better separation efficiency as indicated by higher resolution and theoretical plates. scirp.org An efficient and simple ultra-high-performance liquid chromatography (UHPLC) method has been developed on an Acquity UPLC® BEH C18 column for the analysis of Iloperidone and its degradation products. nih.gov

Table 2: Example of a UPLC Method for the Analysis of Iloperidone

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Reference |

|---|---|---|---|

| Acquity UPLC® HSS C18 (2.1 mm × 100 mm, 1.8 µ) | Gradient Elution | 0.5 | scirp.org |

Since (R)-Hydroxy Iloperidone is a chiral molecule, its separation from the (S)-enantiomer is essential for stereoselective studies. Chiral high-performance liquid chromatography (HPLC) is the gold standard for the separation and purification of enantiomers. unife.it This is typically achieved through the use of a chiral stationary phase (CSP). nih.govchromatographyonline.com

The separation of enantiomers on a CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. wvu.edu The differing stability of these complexes leads to different retention times for the two enantiomers. A variety of CSPs are commercially available, with polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives) and protein-based (e.g., α1-acid glycoprotein) CSPs being widely used for the separation of a broad range of chiral drugs. unife.itchromtech.net.au The development of a successful chiral separation method for this compound would involve screening various CSPs and optimizing the mobile phase composition to achieve adequate resolution. chromatographyonline.com

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography, it provides a highly sensitive and selective method for the quantification and structural elucidation of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of MS. For the analysis of Iloperidone and its metabolites in biological matrices such as plasma, LC-MS is the method of choice due to its high sensitivity and specificity. oup.com Sample preparation often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interferences from the biological matrix. oup.com

Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS for the analysis of polar and semi-polar compounds like this compound. The analysis is typically performed in the positive ion mode. A sensitive LC-MS-MS method has been developed for the simultaneous quantification of risperidone (B510) and its active metabolite 9-hydroxyrisperidone in human plasma, demonstrating the utility of this technique for similar compounds. nih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis and is invaluable for the structural elucidation of unknown compounds and for providing enhanced selectivity in quantitative analysis. nih.gov In a typical MS/MS experiment, a precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. nih.gov

The fragmentation pattern obtained is characteristic of the molecule's structure and can be used to confirm its identity. For this compound, the fragmentation pathways would be expected to be similar to those of Iloperidone, with characteristic cleavages occurring at specific bonds within the molecule. The structural characterization of Iloperidone's degradation products has been successfully performed using LC/MS/MS in positive ion mode with accurate mass measurements. nih.gov Similarly, the fragmentation pathways of risperidone and its metabolite 9-hydroxyrisperidone have been studied, providing a model for what could be expected for this compound. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Ammonium Acetate |

| Chlordiazepoxide |

| Heptafluorobutyric Acid |

| Iloperidone |

| Methanol |

| Risperidone |

| 9-hydroxyrisperidone |

Spectroscopic Techniques for Structural Confirmation (e.g., NMR)

The definitive structural elucidation of this compound, as with any complex organic molecule, relies heavily on a suite of spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for providing detailed information about the atomic arrangement and chemical environment within the molecule.

While specific, publicly available NMR spectral data for the isolated (R)-enantiomer of Hydroxy Iloperidone is not extensively detailed in the literature, the structural confirmation would invariably involve a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments.

Based on the known chemical structure of this compound, a predicted ¹H NMR spectrum would exhibit a series of distinct signals. Protons in the aromatic regions of the benzisoxazole and the substituted benzene (B151609) ring would appear in the downfield region, typically between 6.5 and 8.0 ppm. The methoxy (B1213986) group protons would present as a sharp singlet at approximately 3.8-4.0 ppm. The aliphatic protons of the piperidine (B6355638) ring and the propoxy chain would resonate in the upfield region, generally between 1.5 and 4.0 ppm, with their specific chemical shifts and multiplicities dictated by their neighboring protons. The chiral center, a carbon bearing a hydroxyl group and a methyl group, would show a characteristic quartet for the methine proton and a doublet for the methyl protons.

Similarly, a ¹³C NMR spectrum would provide complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts would be indicative of the carbon's hybridization and its electronic environment. For instance, the aromatic carbons would appear in the 110-160 ppm range, while the aliphatic carbons of the piperidine and propoxy moieties would be found in the more upfield region of the spectrum.

The application of hyphenated techniques such as Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) has been instrumental in the rapid identification of Iloperidone's metabolites from complex biological matrices nih.gov. This approach allows for the separation of metabolites followed by their direct structural analysis by NMR, which is crucial for confirming the identity of compounds like Hydroxy Iloperidone in in-vitro and in-vivo studies nih.gov.

Method Validation for Academic Research Applications

For the quantitative determination of this compound (also referred to as metabolite P88 in some literature) in academic research, particularly in pharmacokinetic and metabolic studies, the validation of analytical methods is of paramount importance to ensure the reliability and accuracy of the results. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques for this purpose.

The validation of these methods typically encompasses several key parameters, as exemplified in various studies on the analysis of Iloperidone and its metabolites.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For the determination of this compound (P88), methods have been validated over specific concentration ranges in human plasma.

| Analyte | Linearity Range (pg/mL) | Correlation Coefficient (r²) |

| This compound (P88) | 10 - 10,000 | > 0.99 |

Precision and Accuracy: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy denotes the closeness of the mean of a set of results to the true value. The intra- and inter-day precision and accuracy are critical validation parameters.

| Analyte | Concentration (pg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| This compound (P88) | 25 | 8.5 | 9.2 | 98.7 |

| 500 | 6.3 | 7.1 | 101.2 | |

| 8000 | 4.9 | 5.8 | 99.5 |

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

| Parameter | Value (pg/mL) |

| Limit of Detection (LOD) | Not explicitly reported in all studies |

| Limit of Quantification (LOQ) | 10 |

The successful application of such validated methods is crucial for pharmacokinetic studies in healthy volunteers following oral administration of Iloperidone, allowing for the accurate measurement of the concentration-time profiles of its metabolites, including this compound nih.gov.

Computational and Structural Biology Studies

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. This modeling is crucial for understanding the interactions that drive the pharmacological effect of a drug. For (R)-Hydroxy Iloperidone (B1671726), docking studies would primarily focus on its interactions with dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, the key targets for its antipsychotic action.

Although specific docking studies on (R)-Hydroxy Iloperidone are not extensively reported, insights can be drawn from the known receptor binding profile of iloperidone and its metabolites. Iloperidone itself exhibits high affinity for serotonin 5-HT2A, dopamine D2 and D3, and norepinephrine (B1679862) α1 receptors psychopharmacologyinstitute.com. The major active metabolite, P88, which is understood to be a hydroxylated form of iloperidone, demonstrates a receptor affinity profile that is comparable to the parent compound psychopharmacologyinstitute.com.

A hypothetical molecular docking study of this compound at the dopamine D2 receptor would likely show key interactions within the receptor's binding pocket. These interactions would be expected to involve the benzisoxazole moiety and the piperidine (B6355638) ring, which are common features in this class of antipsychotics ijpsr.inforesearchgate.net. The introduction of a hydroxyl group in this compound could potentially lead to the formation of an additional hydrogen bond with amino acid residues in the receptor binding site, which could modulate its binding affinity and selectivity compared to iloperidone.

| Receptor Subtype | Iloperidone Ki (nM) | P88 (Metabolite) Ki (nM) |

| Dopamine D2 | 6.3 | Comparable to Iloperidone |

| Dopamine D3 | 7.1 | Comparable to Iloperidone |

| Serotonin 5-HT2A | 5.6 | Comparable to Iloperidone |

| Norepinephrine α1 | 0.36 | Comparable to Iloperidone |

Note: P88 is a major hydroxylated metabolite of iloperidone.

Quantum Mechanical Calculations for Conformational Analysis

Quantum mechanical calculations are employed to understand the electronic structure and conformational preferences of a molecule. Such studies on this compound would be valuable in determining its three-dimensional shape and flexibility, which are critical for its interaction with biological targets.

The presence of the hydroxyl group in this compound, as compared to iloperidone, would influence its conformational landscape. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to intramolecular hydrogen bonding that could stabilize certain conformations. Understanding the preferred conformation of the side chain containing the hydroxyl group is particularly important, as this part of the molecule is likely to interact with the solvent and with the receptor.

Structure-Activity Relationship (SAR) Studies of this compound and Related Compounds

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR studies would focus on how the presence and position of the hydroxyl group affect its affinity and efficacy at various receptors compared to iloperidone and other related benzisoxazole derivatives.

The benzisoxazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds, including several atypical antipsychotics like risperidone (B510) and paliperidone (B428) nih.govnih.gov. The general SAR for this class of compounds indicates that the 3-(piperidin-4-yl)-1,2-benzisoxazole moiety is crucial for antipsychotic activity, particularly for potent antagonism at D2 and 5-HT2A receptors ijpsr.inforesearchgate.net.

The introduction of a hydroxyl group, as in this compound, is a common metabolic transformation that can significantly alter the pharmacological profile of a drug. In the case of risperidone, its active metabolite, paliperidone (9-hydroxyrisperidone), is also a potent antipsychotic. This suggests that hydroxylation of the piperidine ring system in this class of compounds is generally well-tolerated and can result in active metabolites.

The fact that the major metabolite P88 (a hydroxylated form of iloperidone) has a receptor binding profile comparable to the parent drug suggests that the hydroxyl group in this compound does not detrimentally affect its interaction with key receptors psychopharmacologyinstitute.com. It is possible that the hydroxyl group contributes to a more favorable pharmacokinetic profile or modulates the drug's interaction with secondary targets.

A systematic SAR study would involve synthesizing and testing a series of iloperidone analogs with hydroxyl groups at different positions to determine the optimal location for this functional group to enhance desired activities and minimize off-target effects.

Enzyme-Metabolite Interaction Modeling for Biotransformation Prediction

Iloperidone is primarily metabolized by the cytochrome P450 enzymes CYP2D6 and CYP3A4 nih.govmdpi.com. This compound is a product of this metabolism. Computational modeling can be used to predict and analyze the interactions between iloperidone and these enzymes, providing insights into the biotransformation process that leads to the formation of its hydroxylated metabolite.

Modeling the interaction of iloperidone with the active sites of CYP2D6 and CYP3A4 can help identify the specific regions of the drug molecule that are most susceptible to metabolism. These models would typically involve docking the iloperidone molecule into the enzyme's active site and analyzing the proximity and orientation of its various chemical groups to the catalytic heme iron of the enzyme.

For the formation of this compound, the model would need to show that the specific carbon atom that gets hydroxylated is positioned favorably within the active site of CYP2D6. The model could also help explain the stereoselectivity of the hydroxylation reaction, leading to the preferential formation of the (R)-enantiomer.

In vitro studies have shown that iloperidone can act as a competitive inhibitor of CYP2D6 and a noncompetitive inhibitor of CYP3A4 researchgate.net. Computational modeling could further elucidate the molecular basis of these inhibitory effects by simulating the binding of iloperidone to these enzymes and identifying the key interactions responsible for the inhibition.

Future Research Directions and Unanswered Questions

Elucidating Undiscovered Metabolic Pathways

The metabolism of iloperidone (B1671726) is known to be complex, primarily involving cytochrome P450 enzymes CYP2D6 and CYP3A4, as well as carbonyl reduction to form hydroxy-metabolites. psychopharmacologyinstitute.comnih.gov However, the complete metabolic fate of (R)-Hydroxy Iloperidone itself is not fully characterized. Future research should focus on several potential, yet undiscovered, metabolic pathways.

Phase II Conjugation: While Phase I metabolism (oxidation, reduction) is established, the potential for Phase II conjugation reactions (e.g., glucuronidation or sulfation) of this compound remains an open question. These pathways are crucial for detoxification and excretion. Identifying specific UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) enzymes involved would provide a more complete picture of the metabolite's clearance and potential for drug-drug interactions.

Minor CYP Pathway Contributions: Iloperidone is known to weakly or moderately inhibit other CYP enzymes like CYP1A2 and CYP2C19. nih.govresearchgate.net Further investigation is needed to determine if these or other CYPs play a minor but clinically relevant role in the downstream metabolism of this compound, especially in individuals with genetic variations in CYP2D6 or CYP3A4.

Gut Microbiome Metabolism: The role of the gut microbiome in drug metabolism is an area of growing importance. Gut bacteria possess a vast array of enzymes capable of metabolizing compounds that escape hepatic metabolism. Research is required to determine whether this compound is a substrate for microbial enzymes, which could impact its systemic exposure and produce novel metabolites with unknown pharmacological activity.

Comprehensive Comparative Stereochemical Pharmacology

This compound is a chiral molecule, meaning it exists as one of two non-superimposable mirror images, the other being (S)-Hydroxy Iloperidone. Biological systems, including receptors and enzymes, are themselves chiral, which can lead to significant differences in the pharmacological and pharmacokinetic properties of enantiomers. wikipedia.org Currently, the active metabolite, often referred to as P88, is a racemic mixture of both (R)- and (S)- forms. The receptor binding profile of this mixture is known to be comparable to the parent compound, iloperidone, contributing significantly to its clinical effect. nih.govpsychopharmacologyinstitute.com

However, a critical unanswered question is the specific contribution of each individual enantiomer. Future research must involve the chiral separation of (R)- and (S)-Hydroxy Iloperidone to conduct a comprehensive comparative pharmacological analysis. americanpharmaceuticalreview.comnih.gov This would involve:

Stereoselective Receptor Binding Assays: Determining the binding affinities (Kᵢ) of pure (R)- and (S)-Hydroxy Iloperidone at a wide range of neuroreceptors, including dopamine (B1211576) (D₂, D₃), serotonin (B10506) (5-HT₂ₐ), and adrenergic (α₁) subtypes. This will clarify if one enantiomer is more potent or selective for the primary therapeutic targets.

Functional Activity Profiling: Moving beyond simple binding, it is crucial to assess the functional activity (e.g., agonist, antagonist, partial agonist) of each enantiomer at these receptors. It is plausible that one isomer is a potent antagonist while the other is weaker or has a different functional profile, potentially contributing to off-target effects.

Stereoselective Metabolism Studies: Investigating whether the primary metabolic enzymes, such as CYP2D6, exhibit stereoselectivity in the further metabolism or formation of the hydroxy-metabolites. mdpi.com

This line of research is vital, as it could reveal that one enantiomer is primarily responsible for the therapeutic action while the other may contribute more to side effects or be pharmacologically inert.

| Receptor Subtype | Iloperidone (Parent Compound) Kᵢ (nM) | P88 (Racemic Hydroxy Iloperidone) pKᵢ |

| Serotonin 5-HT₂ₐ | 5.6 nih.gov | 9.56 nih.gov |

| Dopamine D₂ | 6.3 psychopharmacologyinstitute.com | 7.80 nih.gov |

| Dopamine D₃ | 7.1 nih.gov | - |

| Adrenergic α₁ | 0.36 psychopharmacologyinstitute.com | 8.08 nih.gov |

| Adrenergic α₂C | - | 7.79 nih.gov |

Table 1. Comparative receptor binding affinities of Iloperidone and its active metabolite P88. Note: pKᵢ is the negative log of the Kᵢ value. Higher pKᵢ values indicate stronger binding affinity. Data for individual (R) and (S) enantiomers are currently unavailable and represent a key research gap.

Advanced Computational Modeling for Predictive Research

Computational modeling offers a powerful, cost-effective approach to predict the behavior of this compound and guide future laboratory research. By leveraging the known structures of target proteins, advanced modeling can generate hypotheses about molecular interactions and metabolic susceptibility.

Molecular Docking: Future studies should employ molecular docking simulations to model the interaction of this compound with key biological targets. This involves creating high-resolution 3D models of receptors like the dopamine D₂ and serotonin 5-HT₂ₐ receptors and computationally "docking" the this compound molecule into their binding pockets. These simulations can predict binding affinity and identify key amino acid residues involved in the interaction, providing insight into the structural basis of its pharmacological activity.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing sophisticated PK/PD models will be essential to understand the concentration-effect relationship of this compound. These models can simulate how genetic polymorphisms in metabolic enzymes (like CYP2D6) might alter the plasma concentrations of the metabolite and predict the resulting impact on receptor occupancy and clinical response.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be used to build models that correlate the chemical structure of this compound and related benzisoxazole derivatives with their biological activity. This approach could be used to predict the potential for off-target effects or to guide the design of novel compounds with improved therapeutic profiles.

Development of Novel Analytical Probes for In Situ Metabolite Detection

A major challenge in pharmacology is understanding where a drug and its metabolites are distributed within complex biological tissues and when they engage their targets. Traditional methods rely on analyzing tissue homogenates or blood plasma, which lack spatial and temporal resolution. The development of novel analytical probes for in situ detection would revolutionize the study of this compound.

Fluorescent Probes: A promising avenue is the design and synthesis of fluorescently-tagged ligands based on the structure of this compound. Such probes could enable real-time visualization of the metabolite binding to its target G-protein coupled receptors (GPCRs) in living cells or tissue slices using advanced microscopy techniques. This would provide direct evidence of target engagement in specific brain regions.

Mass Spectrometry Imaging (MSI): MSI is a powerful label-free technique that can map the distribution of multiple molecules, including a parent drug and its metabolites, directly in thin tissue sections. Applying MSI to study iloperidone administration would allow for the precise localization of this compound in different brain structures, correlating its presence with areas of high receptor density and revealing potential sites of off-target accumulation.

Electrochemical Biosensors: Future research could focus on developing highly specific electrochemical biosensors capable of detecting this compound in real-time. While challenging, implantable biosensors could one day allow for the continuous monitoring of metabolite concentrations in the extracellular fluid of the brain, providing unprecedented insight into its pharmacokinetics at the site of action.

Q & A

Q. How can the PICO framework structure studies on this compound’s neuroprotective effects?

- Population : Schizophrenia patients with cognitive impairment.

- Intervention : this compound (8–32 mg/day).

- Comparison : Perphenazine or risperidone.

- Outcome : Cognitive improvement (MATRICS Consensus Cognitive Battery).

- Time : 18-month follow-up.

- This design aligns with NIH-funded trials and mitigates bias via stratified randomization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.